A Comprehensive Technical Guide to the Physicochemical Characterization of (4-chloroquinolin-2-yl)methanol
A Comprehensive Technical Guide to the Physicochemical Characterization of (4-chloroquinolin-2-yl)methanol
Abstract: The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1][2] The introduction of various substituents, such as halogens and hydroxyl groups, allows for the fine-tuning of physicochemical and pharmacological properties. This guide focuses on (4-chloroquinolin-2-yl)methanol, a derivative with significant potential in drug discovery programs. Given the absence of extensive experimental data in the public domain for this specific molecule, this document serves as a comprehensive technical framework for its synthesis, purification, and complete physicochemical characterization.[3] As a Senior Application Scientist, this guide is structured not as a simple data sheet, but as a methodological roadmap, providing researchers and drug development professionals with the necessary protocols and the scientific rationale behind them to fully characterize this and similar novel chemical entities.
Molecular Profile and In Silico Prediction
Before embarking on any laboratory work, an in silico assessment provides a foundational understanding of the molecule's expected properties. This predictive analysis is invaluable for anticipating analytical challenges and guiding experimental design.
(4-chloroquinolin-2-yl)methanol is a heterocyclic aromatic compound featuring a quinoline core substituted with a chloro group at the C4 position and a hydroxymethyl group at the C2 position.
Table 1: Molecular Identifiers and Predicted Properties for (4-chloroquinolin-2-yl)methanol
| Property | Value | Source / Method |
| Molecular Formula | C₁₀H₈ClNO | PubChem |
| Molecular Weight | 193.63 g/mol | Computed |
| Monoisotopic Mass | 193.02943 Da | PubChem[3] |
| IUPAC Name | (4-chloroquinolin-2-yl)methanol | IUPAC |
| SMILES | C1=CC=C2C(=C1)C(=CC(=N2)CO)Cl | PubChem[3] |
| InChIKey | FHVNKWHGJPSXMG-UHFFFAOYSA-N | PubChem[3] |
| Predicted XlogP | 2.2 | PubChem[3] |
| Predicted TPSA | 33.12 Ų | ChemScene[4] |
| Predicted H-Bond Donors | 1 | ChemScene[4] |
| Predicted H-Bond Acceptors | 2 | ChemScene[4] |
| Predicted Rotatable Bonds | 1 | ChemScene[4] |
Rationale & Insights: The predicted octanol-water partition coefficient (XlogP) of 2.2 suggests moderate lipophilicity, indicating the compound will likely have good membrane permeability but may require formulation strategies to improve aqueous solubility. The topological polar surface area (TPSA) is well within the typical range for orally bioavailable drugs. These predictions are derived from computational algorithms that analyze the molecule's structure and are essential for initial druggability assessments.
Proposed Synthetic Pathway and Purification
The synthesis of substituted quinolines is well-documented. A common and effective strategy involves the chlorination of a precursor 4-hydroxyquinoline (a quinolinone), which can be synthesized via the Gould-Jacobs reaction.[5] The subsequent functionalization at the 2-position can be achieved through various methods. Here, we propose a robust pathway starting from 4-chloroquinoline-2-carboxylic acid.
Caption: Proposed workflow for synthesis and purification.
Protocol 2.1: Synthesis via Reduction
-
Acid Chloride Formation: To a solution of 4-chloroquinoline-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM), add oxalyl chloride (1.5 eq) and a catalytic amount of N,N-dimethylformamide (DMF) at 0°C. Allow the reaction to warm to room temperature and stir for 2-3 hours until gas evolution ceases. The solvent is removed in vacuo to yield the crude acyl chloride, which is used immediately in the next step.
-
Reduction: Dissolve the crude acyl chloride in anhydrous tetrahydrofuran (THF) and add it dropwise to a stirred suspension of sodium borohydride (NaBH₄) (2.0 eq) in THF at 0°C.
-
Quenching & Extraction: After stirring for 1 hour, slowly quench the reaction with water, followed by 1M HCl. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
Expertise & Trustworthiness: The choice of NaBH₄ is a deliberate balance of reactivity and safety for reducing the acyl chloride to the alcohol; it is milder than alternatives like LiAlH₄, reducing the risk of side reactions with the chloroquinoline core. The process is self-validating through monitoring by Thin Layer Chromatography (TLC) at each stage to ensure complete conversion before proceeding.
Protocol 2.2: Purification
-
Chromatography: Purify the crude product using flash column chromatography on silica gel. A gradient of ethyl acetate in hexane (e.g., 10% to 50%) is an effective mobile phase.
-
Recrystallization: For final purification, dissolve the product from chromatography in a minimal amount of hot methanol or ethanol and add water dropwise until persistent cloudiness is observed.[6] Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Filter the crystals and dry them under a vacuum. This step is critical for obtaining material suitable for melting point analysis and X-ray crystallography.
Structural Elucidation and Purity Assessment
A multi-technique spectroscopic approach is non-negotiable for the unambiguous structural confirmation of a novel compound.[7]
Caption: Integrated workflow for structural analysis.
Protocol 3.1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the definitive connectivity map of the molecule.
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Analysis:
-
Aromatic Region (δ 7.5-8.5 ppm): Expect a series of doublets and triplets corresponding to the protons on the quinoline core. The proton at C3 will likely appear as a singlet.
-
Methylene Protons (δ ~4.8 ppm): The -CH₂- protons adjacent to the hydroxyl group and the aromatic ring are expected to appear as a singlet.
-
Hydroxyl Proton (δ variable): The -OH proton will appear as a broad singlet; its chemical shift is highly dependent on concentration and solvent. It can be confirmed by a D₂O exchange experiment.
-
-
¹³C NMR Analysis:
Protocol 3.2: Mass Spectrometry (MS)
MS confirms the molecular weight and elemental composition.[11]
-
Method: Use Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer for high-resolution mass spectrometry (HRMS).
-
Expected Ion: The primary ion observed in positive mode will be the protonated molecule, [M+H]⁺, at m/z 194.0367.
-
Isotopic Pattern: A key validation is the presence of the [M+H+2]⁺ ion at m/z 196.0338, with an intensity approximately one-third of the [M+H]⁺ peak, which is the characteristic isotopic signature of a single chlorine atom.
Protocol 3.3: Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying key functional groups.[12]
-
Sample Preparation: Analyze the solid sample directly using an Attenuated Total Reflectance (ATR) accessory.
-
Expected Vibrational Bands:
-
~3400-3200 cm⁻¹ (broad): O-H stretching of the alcohol group.
-
~3100-3000 cm⁻¹ (sharp): Aromatic C-H stretching.
-
~1600-1450 cm⁻¹: C=C and C=N bond stretching within the quinoline ring.
-
~1050 cm⁻¹: C-O stretching of the primary alcohol.
-
~850-750 cm⁻¹: C-Cl stretching.
-
Determination of Core Physicochemical Properties
These properties are fundamental to understanding the compound's behavior in biological and formulation contexts.
Table 2: Experimental Physicochemical Properties to be Determined
| Property | Experimental Method | Rationale and Significance |
| Melting Point (°C) | Capillary Method (e.g., Thomas-Hoover) | A sharp melting point range (<2°C) is a primary indicator of high purity. |
| Aqueous Solubility | Thermodynamic Shake-Flask Method | Determines the maximum dissolved concentration; critical for bioavailability and formulation. |
| pKa | Potentiometric Titration or UV-Vis Spectrophotometry | Quantifies the acidity/basicity of the quinoline nitrogen. Essential for predicting ionization state at physiological pH.[13] |
| LogD₇.₄ | Shake-Flask Method (n-octanol/PBS buffer) | Measures lipophilicity at physiological pH, a key predictor of membrane permeability and ADME properties. |
Protocol 4.1: pKa Determination by Potentiometric Titration
-
Prepare a ~1 mM solution of the compound in a co-solvent system (e.g., 20% methanol/water) to ensure solubility.[14]
-
Calibrate a pH electrode with standard buffers (pH 4, 7, 10).
-
Slowly titrate the solution with a standardized solution of 0.1 M HCl to determine the pKa of the conjugate acid (protonated quinoline nitrogen).
-
The pKa is the pH at which the compound is 50% ionized, found at the half-equivalence point on the titration curve. The quinoline nitrogen is expected to be basic, with a pKa likely in the range of 3-5.
Solid-State Characterization: X-ray Crystallography
Single-crystal X-ray crystallography provides the ultimate, unambiguous 3D structure of the molecule in the solid state.[15]
Protocol 5.1: Crystal Growth and Structure Determination
-
Crystal Growth: As described in the purification protocol (2.2), slow evaporation or slow cooling of a saturated solution in a solvent system like ethanol/water or ethyl acetate/hexane is a primary method for obtaining diffraction-quality single crystals.[6]
-
Data Collection: Mount a suitable crystal on a goniometer head of a single-crystal X-ray diffractometer.[16] Collect diffraction data, typically using Mo Kα radiation.
-
Structure Solution and Refinement: Process the diffraction data and solve the structure using direct methods or Patterson synthesis. Refine the atomic positions, bond lengths, and angles.
-
Expected Insights: The crystal structure will confirm the molecular connectivity and reveal key intermolecular interactions, such as hydrogen bonding from the hydroxyl group to the quinoline nitrogen of an adjacent molecule, which dictates the crystal packing.[17][18]
Reactivity and Stability Profile
Understanding the chemical liabilities of a compound is critical for drug development. The primary reactive sites in (4-chloroquinolin-2-yl)methanol are the C4 position, which is susceptible to nucleophilic aromatic substitution, and the primary alcohol, which can be oxidized.[19][20]
-
Nucleophilic Substitution: The reactivity of the 4-chloro group is well-established.[19] It can be displaced by various nucleophiles (e.g., amines, thiols) under thermal or catalyzed conditions. This reactivity is a feature that can be exploited for the synthesis of analog libraries.
-
Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid using standard oxidizing agents (e.g., PCC, DMP).
-
Stability Assessment: A preliminary stability study should be conducted by preparing solutions of the compound in buffers of varying pH (e.g., pH 2, 7.4, 9) and exposing them to elevated temperature (e.g., 40°C) and light. The stability can be monitored over time by HPLC to detect any degradation.
Conclusion
While (4-chloroquinolin-2-yl)methanol represents a molecule of significant interest for which public experimental data is scarce, its physicochemical properties can be thoroughly determined through a systematic and logical workflow. This guide provides the strategic framework and detailed protocols necessary for its synthesis, purification, and comprehensive characterization. By integrating in silico predictions with robust analytical techniques—including NMR, MS, IR, HPLC, and X-ray crystallography—researchers can build a complete data package. This not only confirms the identity and purity of the compound but also provides the critical physicochemical insights required to advance it through the drug discovery and development pipeline.
References
-
Chemical Synthesis Database. (2025, May 20). (4-amino-5-chloro-2-methyl-3-quinolinyl)methanol. Retrieved from [Link]
-
ResearchGate. (2025, December 6). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 4-chloroquinolines and ethyl 2-(quinolin-4-yl)propanoates. Retrieved from [Link]
-
MDPI. (2000, December 18). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Retrieved from [Link]
-
PubChemLite. (n.d.). (4-chloroquinolin-2-yl)methanol (C10H8ClNO). Retrieved from [Link]
-
MDPI. (2021, September 23). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H and 13 C NMR Spectroscopic Data for 4, 5, and 7 in Methanol-d 4 [δ.... Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). 4-Chloro-6-fluoro-2-methylquinoline Properties. Retrieved from [Link]
-
PubChem. (n.d.). (4-Chlorophenyl)(pyridin-2-yl)methanol. Retrieved from [Link]
-
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Retrieved from [Link]
-
Canadian Journal of Chemistry. (2023, February 24). Synthesis of Novel 2- and 8-Substituted 4-Amino-7- chloroquinolines and their N-Alkylated Coupling Products. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Crystal structure of (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]
-
MDPI. (n.d.). Isolation and X-ray Crystal Structure of Tetrahydroisoquinoline Alkaloids from Calycotome Villosa Subsp. intermedias. Retrieved from [Link]
-
Chemistry Steps. (2025, September 28). Identifying Unknown from IR, NMR, and Mass Spectrometry. Retrieved from [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Retrieved from [Link]
-
C&EN. (2020, November 15). Advances in Green Chemistry for Pharmaceutical Applications. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of N-Alkyl-Substituted 4-Quinolones via Tandem Alkenyl and Aryl C-N Bond Formation. Retrieved from [Link]
-
Cheméo. (n.d.). 4-Chloroquinoline. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 4-Chloroquinoline (CAS 611-35-8). Retrieved from [Link]
-
PubChem. (n.d.). (2-Chloroquinolin-3-yl)methanol. Retrieved from [Link]
-
National Institutes of Health. (n.d.). (2-Chloro-8-methylquinolin-3-yl)methanol. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Crystal structure of (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol. Retrieved from [Link]
-
ChemRxiv. (n.d.). An in silico infrared spectral library of molecular ions for metabolite identification. Retrieved from [Link]
-
Organic Chemistry Data. (2017, October 27). Bordwell pKa Table. Retrieved from [Link]
-
Wikipedia. (n.d.). Methanol. Retrieved from [Link]
-
ResearchGate. (2025, October 31). Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis. Retrieved from [Link]
-
Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]
-
FooDB. (2010, April 8). Showing Compound Methanol (FDB008124). Retrieved from [Link]
-
MDPI. (n.d.). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Retrieved from [Link]
-
MDPI. (2016, October 26). Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery. Retrieved from [Link]
-
PubMed. (2019, July 1). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]67/)
Sources
- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PubChemLite - (4-chloroquinolin-2-yl)methanol (C10H8ClNO) [pubchemlite.lcsb.uni.lu]
- 4. chemscene.com [chemscene.com]
- 5. researchgate.net [researchgate.net]
- 6. Isolation and X-ray Crystal Structure of Tetrahydroisoquinoline Alkaloids from Calycotome Villosa Subsp. intermedias [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 11. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 12. chemrxiv.org [chemrxiv.org]
- 13. organicchemistrydata.org [organicchemistrydata.org]
- 14. Methanol - Wikipedia [en.wikipedia.org]
- 15. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Crystal structure of (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
